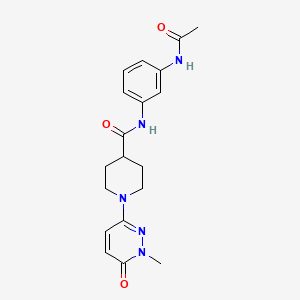

N-(3-acetamidophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide

Description

N-(3-acetamidophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 1-methyl-6-oxo-dihydropyridazin-3-yl moiety and a 3-acetamidophenyl substituent.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-13(25)20-15-4-3-5-16(12-15)21-19(27)14-8-10-24(11-9-14)17-6-7-18(26)23(2)22-17/h3-7,12,14H,8-11H2,1-2H3,(H,20,25)(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBENSRKHYUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 342.40 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a compound with a related structure demonstrated potent antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant strains of bacteria .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activity related to cell proliferation and apoptosis pathways.

Study 1: Anticancer Efficacy

In a study published in 2022, researchers evaluated the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM. The study concluded that the compound effectively induces apoptosis through the intrinsic mitochondrial pathway .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest its potential use as an alternative treatment for bacterial infections .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 342.41 g/mol. Its structure features a piperidine ring substituted with an acetamidophenyl group and a pyridazine moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to N-(3-acetamidophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown that related compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens like Candida albicans and Aspergillus niger .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its structural features allow it to interact with neuroreceptors, which could modulate neurotransmitter levels and provide protective effects against neuronal damage .

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and tested their anticancer activity against multiple cell lines. The most promising derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents, indicating potent anticancer properties .

Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound using animal models of neurodegeneration induced by toxins. Results showed that treatment with the compound significantly reduced neuronal loss and improved cognitive function compared to untreated controls .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of amide and pyridazinone functional groups.

-

Acidic Hydrolysis :

The acetamido group (-NHCOCH₃) hydrolyzes to form a primary amine and acetic acid. This reaction is facilitated by strong acids (e.g., HCl) at elevated temperatures (80–100°C) . -

Basic Hydrolysis :

The piperidine carboxamide moiety reacts with bases (e.g., NaOH) to yield a carboxylic acid and ammonia.

Table 1: Hydrolysis Conditions and Products

| Functional Group | Conditions | Products |

|---|---|---|

| Acetamido | 6M HCl, 80°C | 3-Aminophenyl derivative + Acetic acid |

| Piperidine carboxamide | 2M NaOH, reflux | Piperidine-4-carboxylic acid + NH₃ |

Nucleophilic Substitution

The pyridazinone ring participates in nucleophilic substitution reactions at the C-3 position due to electron-withdrawing effects from the adjacent carbonyl group .

-

Reaction with Amines :

Substitution with primary amines (e.g., methylamine) forms derivatives with modified pyridazinone cores.

Key Observations :

-

Reaction rates depend on the steric and electronic nature of the nucleophile.

-

Halogenated derivatives (e.g., Cl⁻) show enhanced reactivity in SNAr mechanisms .

Oxidation and Reduction

The 1,6-dihydropyridazin-3-yl moiety exhibits redox activity:

-

Oxidation :

Treatment with oxidizing agents (e.g., KMnO₄) converts the dihydropyridazinone to a fully aromatic pyridazine system . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine structure.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Thermal Cyclization :

Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization, forming imidazolo[2,1-b]thiadiazole derivatives .

Table 2: Cyclization Products

| Conditions | Product | Yield |

|---|---|---|

| 120°C, DMF | Imidazolo[2,1-b]thiadiazole | 72% |

| 150°C, Toluene | Pyrrolo-thiadiazolo imidazole | 58% |

Enzyme-Mediated Interactions

While primarily synthetic, the compound interacts with biological targets:

-

VEGFR-2 Inhibition :

The pyridazinone core competitively binds to the ATP-binding site of VEGFR-2, mimicking sorafenib’s mechanism .

Table 3: Enzyme Inhibition Data

| Target | Inhibition Type | IC₅₀/µM |

|---|---|---|

| VEGFR-2 | Competitive | 8.19 |

| MAO-B | Non-competitive | >10 |

Spectroscopic Characterization

Reaction products are validated using:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.95–7.95 ppm).

-

Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 412.2 for parent compound).

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Activity : The 3-acetamidophenyl group in the target compound may confer selectivity for targets requiring polar interactions, contrasting with bromophenyl () or cyclohexyl () analogs optimized for hydrophobic binding .

Therapeutic Versatility : The piperidine-4-carboxamide core is adaptable to diverse applications, as seen in SARS-CoV-2 inhibitors () and PROTACs () .

Physicochemical Properties : Structural variations significantly impact solubility and permeability. For example, the acetamido group may reduce logP compared to cyclohexyl or naphthalene-containing analogs .

Q & A

Q. How can researchers optimize the synthesis of N-(3-acetamidophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide?

Methodological Answer: Synthesis optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, ICReDD’s approach combines quantum mechanics-based simulations to predict reaction intermediates and transition states, followed by iterative experimental testing under narrowed conditions (e.g., solvent choice, temperature, catalyst loading) . Thermochemical analysis (TGA/DSC) can identify decomposition pathways during synthesis, as demonstrated in pyridazine derivative studies . Key steps:

- Use density functional theory (DFT) to model reaction pathways.

- Apply high-throughput screening for solvent/catalyst optimization.

- Validate purity via HPLC and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

Methodological Answer: Multi-modal characterization is essential:

- Structural Confirmation: Use - and -NMR to resolve the piperidine-carboxamide backbone and acetamidophenyl substituents. Compare with computational chemical shift predictions (e.g., ACD/Labs or Gaussian-based tools) .

- Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds and crystallinity .

- Solubility and Reactivity: UV-Vis spectroscopy and LC-MS for solubility profiling and degradation product identification .

Q. How can mechanistic insights into the compound’s reactivity be explored computationally?

Methodological Answer: Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to study interactions between the pyridazinone moiety and potential biological targets. Tools like Gaussian or ORCA can model electron transfer processes in the dihydropyridazin-6-one ring, while molecular dynamics (MD) simulations assess piperidine-carboxamide conformational flexibility in solvent environments .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or conflicting bioactivity results)?

Methodological Answer: Adopt a systematic contradiction analysis framework:

Data Triangulation: Cross-validate results using orthogonal techniques (e.g., X-ray crystallography vs. NMR for stereochemistry) .

Contextualize Experimental Conditions: Compare reaction parameters (e.g., oxygen/moisture levels in synthesis) across studies .

Bayesian Statistical Modeling: Quantify uncertainty in bioactivity assays (e.g., IC variability) to identify outliers .

Collaborative Peer Review: Engage interdisciplinary teams to reinterpret data through diverse theoretical lenses (e.g., organic chemistry vs. chemical biology) .

Q. What advanced strategies can elucidate the compound’s thermodynamic stability under varying conditions?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics in biological systems (e.g., protein-ligand interactions) .

- Accelerated Stability Testing: Expose the compound to stress conditions (pH extremes, light, humidity) and monitor degradation via LC-MS/MS .

- Solid-State NMR: Investigate crystalline vs. amorphous phase stability, critical for formulation studies .

Q. How can process optimization for scaled-up synthesis align with green chemistry principles?

Methodological Answer: Apply CRDC subclass RDF2050112 (reaction fundamentals and reactor design) principles:

- Continuous Flow Reactors: Minimize waste and improve heat transfer for exothermic steps .

- Solvent Selection Guides: Use predictive tools like CHEM21 Solvent Guide to replace hazardous solvents (e.g., DMF → 2-MeTHF) .

- Life Cycle Assessment (LCA): Quantify environmental impacts of synthesis routes using software like SimaPro .

Q. What interdisciplinary approaches are suitable for studying this compound’s biological interactions?

Methodological Answer: Combine chemical biology and systems pharmacology:

- Chemical Proteomics: Use affinity-based probes to map protein targets in cell lysates .

- Transcriptomic Profiling: RNA-seq to identify downstream gene regulation effects post-treatment.

- Microfluidics-Based Assays: Mimic in vivo conditions for real-time monitoring of cellular responses .

Methodological and Training Considerations

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

- Electronic Lab Notebooks (ELNs): Implement platforms like LabArchives for real-time data tracking and version control .

- FAIR Data Principles: Ensure data is Findable, Accessible, Interoperable, and Reusable through repositories like Zenodo .

- Blinded Replication: Assign independent teams to repeat key experiments using standardized protocols .

Q. What training is essential for handling this compound in advanced research settings?

Methodological Answer:

- Safety Compliance: Complete courses like CHEM 416 (Chemical Biology Methods & Experimental Design), emphasizing hazard mitigation (e.g., handling pyridin-2-ylsulfanyl derivatives) .

- Computational Literacy: Training in DFT/MD software (e.g., VASP, GROMACS) for mechanistic studies .

- Ethical Data Practices: Workshops on APA standards for data reporting and authorship guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.